molecular formula C22H22N4O3 B2446812 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione CAS No. 1226428-53-0

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Cat. No. B2446812
CAS RN: 1226428-53-0
M. Wt: 390.443
InChI Key: JPWAGKHVEJJMKP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline dione is a bicyclic system, the oxadiazole is a heterocyclic ring containing nitrogen and oxygen, and the dimethylphenyl is a substituted aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dione and oxadiazole groups could affect its solubility and reactivity .

Scientific Research Applications

Crystallographic Insights

Research into similar quinazoline derivatives has led to the crystallization and structural elucidation of compounds with potential for various applications in scientific research. For example, the crystal structure of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione was analyzed, providing key insights into the molecular configuration and bond lengths of such compounds, which can be crucial for understanding their reactivity and interaction with biological targets (Candan et al., 2001).

Novel Synthetic Pathways

The development of new synthetic methodologies for quinazoline derivatives remains a significant area of research. Studies have shown that quinazoline compounds can be synthesized through various routes, including the Biginelli-type cyclocondensation, which has implications for the creation of novel compounds with potential applications in medicinal chemistry and material science (Kefayati et al., 2012).

Applications in Sensing and Detection

Quinazoline derivatives have been explored for their potential use in sensing and detection applications. For instance, certain naphthalimide derivatives containing quinazoline moieties have demonstrated efficacy as reversible colorimetric and fluorescent chemosensors for fluoride ions, highlighting their potential utility in environmental monitoring and diagnostic assays (Zhang et al., 2020).

Catalysis and Green Chemistry

Research into quinazoline-2,4(1H,3H)-diones has also extended into the field of catalysis, where these compounds have been synthesized using environmentally friendly methods. For example, an efficient synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles with carbon dioxide, using cesium carbonate as a catalyst, showcases the integration of quinazoline derivatives in green chemistry practices (Patil et al., 2008).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and developed into a drug candidate .

properties

IUPAC Name

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-13(2)26-21(27)17-7-5-6-8-18(17)25(22(26)28)12-19-23-20(24-29-19)16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWAGKHVEJJMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

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